molecular formula C15H22N2O3 B1294141 (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate CAS No. 179756-43-5

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B1294141
CAS No.: 179756-43-5
M. Wt: 278.35 g/mol
InChI Key: RYWQNZFJMSYAED-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction.

    Attachment of the 4-Aminophenoxy Group: The 4-aminophenoxy group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the 4-aminophenoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-hydroxyphenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the 4-aminophenoxy group. This configuration can result in distinct biological activities and interactions compared to its analogs.

Properties

IUPAC Name

tert-butyl (3S)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWQNZFJMSYAED-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649729
Record name tert-Butyl (3S)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179756-43-5
Record name tert-Butyl (3S)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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